An In-depth Technical Guide to the Chemical Properties of (4-Isopropylphenyl)methanesulfonamide
An In-depth Technical Guide to the Chemical Properties of (4-Isopropylphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Isopropylphenyl)methanesulfonamide, a sulfonamide derivative, holds potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, a detailed synthesis protocol, and an analysis of its spectroscopic data. The document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds. We will delve into the causality behind experimental choices and provide a framework for its safe handling and potential applications.
Introduction
The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] (4-Isopropylphenyl)methanesulfonamide, with its distinct substitution pattern on the phenyl ring, presents an interesting scaffold for the development of novel chemical entities. The isopropyl group can influence the compound's lipophilicity and metabolic stability, potentially leading to favorable pharmacokinetic profiles in drug candidates. This guide aims to consolidate the available technical information on this compound, providing a reliable reference for its synthesis, characterization, and further exploration.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following tables summarize the key identifiers and computed properties of (4-Isopropylphenyl)methanesulfonamide.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-(4-propan-2-ylphenyl)methanesulfonamide | [4] |
| CAS Number | 64732-36-1 | [4] |
| Molecular Formula | C₁₀H₁₅NO₂S | [4] |
| Molecular Weight | 213.30 g/mol | [4] |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)NS(=O)(=O)C | [4] |
| InChIKey | DZIPNNUWMDARJP-UHFFFAOYSA-N | [4] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.1 | [4] |
| Topological Polar Surface Area | 54.6 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
Synthesis and Mechanism
The synthesis of N-aryl sulfonamides is a well-established transformation in organic chemistry. The most common approach involves the reaction of a substituted aniline with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Pathway
The synthesis of (4-Isopropylphenyl)methanesulfonamide proceeds via the nucleophilic attack of the nitrogen atom of 4-isopropylaniline on the electrophilic sulfur atom of methanesulfonyl chloride. A base, such as pyridine or triethylamine, is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: General reaction pathway for the synthesis of (4-Isopropylphenyl)methanesulfonamide.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous N-arylsulfonamides.
Materials and Reagents:
-
4-Isopropylaniline
-
Methanesulfonyl Chloride
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-isopropylaniline (1 equivalent) in dichloromethane (DCM). Add pyridine (1.1 equivalents) to the solution.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C. The formation of a precipitate (pyridinium hydrochloride) may be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Caption: Experimental workflow for the synthesis of (4-Isopropylphenyl)methanesulfonamide.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A doublet for the methyl protons of the isopropyl group (~1.2 ppm).- A septet for the methine proton of the isopropyl group (~2.9 ppm).- A singlet for the methyl protons of the methanesulfonyl group (~3.0 ppm).- Two doublets for the aromatic protons in a para-substituted pattern (~7.2-7.4 ppm).- A broad singlet for the N-H proton (variable chemical shift). |
| ¹³C NMR | - A signal for the methyl carbons of the isopropyl group (~24 ppm).- A signal for the methine carbon of the isopropyl group (~34 ppm).- A signal for the methyl carbon of the methanesulfonyl group (~40 ppm).- Signals for the aromatic carbons (~120-150 ppm), with the ipso-carbon attached to the isopropyl group appearing at a distinct chemical shift. |
| IR | - N-H stretching vibration (~3300-3200 cm⁻¹).- C-H stretching vibrations (aromatic and aliphatic, ~3100-2850 cm⁻¹).- Asymmetric and symmetric S=O stretching vibrations (~1350-1300 cm⁻¹ and ~1170-1150 cm⁻¹, respectively).- S-N stretching vibration (~900 cm⁻¹). |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (213.30 g/mol ).- Characteristic fragmentation patterns, including the loss of the methanesulfonyl group and fragmentation of the isopropyl group. |
Potential Applications and Biological Activity
The sulfonamide moiety is a well-known pharmacophore, and derivatives of (4-Isopropylphenyl)methanesulfonamide could be investigated for a range of biological activities.[5] The lipophilic isopropyl group may enhance membrane permeability and interaction with hydrophobic binding pockets in biological targets.
Potential areas of investigation include:
-
Antimicrobial Agents: Sulfonamides have a long history as antibacterial drugs.
-
Anticancer Agents: Many sulfonamide-containing compounds exhibit antitumor activity through various mechanisms, such as inhibition of carbonic anhydrase or dihydrofolate reductase.[5]
-
Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes.
Further research is required to explore the specific biological activities of (4-Isopropylphenyl)methanesulfonamide.
Safety and Handling
Specific toxicological data for (4-Isopropylphenyl)methanesulfonamide is not available. However, based on the safety profiles of related sulfonamides and the starting materials, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is crucial to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[6][7][8][9]
Conclusion
(4-Isopropylphenyl)methanesulfonamide is a compound with significant potential for applications in medicinal chemistry and other fields of chemical research. This guide has provided a comprehensive overview of its known and predicted chemical properties, a detailed synthesis protocol, and a framework for its characterization and safe handling. The information presented herein is intended to facilitate further research and development involving this versatile molecule. Experimental determination of its physical properties and a thorough investigation of its biological activities are promising avenues for future studies.
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